molecular formula C19H19BrClN3O5S B2411801 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 874806-16-3

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2411801
CAS No.: 874806-16-3
M. Wt: 516.79
InChI Key: IYMMXQLFAIHWLH-UHFFFAOYSA-N
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-chlorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3O5S/c20-14-3-7-16(8-4-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-1-5-15(21)6-2-13/h1-8,17H,9-12H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMXQLFAIHWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound with notable biological activity. Its unique structure, which includes oxazolidinone and oxalamide functionalities, positions it as a subject of interest in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H25BrN4O6S
Molecular Weight505.4 g/mol
CAS Number868980-93-2
Melting PointNot specified

The presence of the bromophenyl sulfonyl group enhances its interaction with biological targets, while the oxazolidinone ring contributes to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission, while urease inhibition is relevant for treating conditions like urinary tract infections .

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer activity. The oxazolidinone derivative has been associated with modulation of cell signaling pathways involved in cancer progression. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The oxazolidinone ring can form hydrogen bonds with active site residues of enzymes or receptors, enhancing binding affinity.
  • Hydrophobic Interactions : The bromophenyl sulfonyl group engages in hydrophobic interactions that stabilize the compound's binding to target proteins.
  • Modulation of Protein Activity : By interacting with specific molecular targets, the compound can modulate the activity of proteins involved in various biological processes, including inflammation and cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological effectiveness of compounds related to this compound:

  • Antibacterial Screening : A study testing various derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum efficacy .
  • Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that warrant further investigation into their therapeutic applications .

Q & A

Q. Basic Methodological Answer

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., sulfonyl, oxazolidine, chlorobenzyl groups).
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., APCI+ detects [M+H]+ ions).
  • HPLC : Purity assessment (>90% by reverse-phase C18 columns) .

How can crystallography resolve ambiguities in molecular geometry?

Q. Advanced Methodological Answer

  • SHELX Suite : Refine X-ray data with SHELXL for bond angles/thermal parameters.
  • Twinned Data Handling : Use SHELXD for structure solution in cases of pseudosymmetry.
  • Validation Tools : Check geometric plausibility with PLATON or Mercury .

What assays are suitable for preliminary bioactivity screening?

Q. Basic Methodological Answer

  • Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms (e.g., CYP4F11) at 10 µM concentrations.
  • Antimicrobial Screening : Use microdilution assays (MIC) against S. aureus or E. coli.
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells .

How can structure-activity relationships (SAR) be systematically explored?

Q. Advanced Methodological Answer

  • Analog Synthesis : Vary substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl).
  • Pharmacophore Mapping : Overlay docking poses (AutoDock Vina) to identify critical interactions.
  • Bioisosteric Replacement : Substitute sulfonyl with carbonyl groups to assess potency changes.
    demonstrates SAR via benzamide/sulfonamide modifications .

How can solubility/stability issues in biological assays be mitigated?

Q. Advanced Methodological Answer

  • Formulation : Use co-solvents (DMSO:PBS ≤ 0.1%) or liposomal encapsulation.
  • Degradation Studies : Monitor stability via HPLC-MS under physiological conditions (37°C, pH 7.4).
  • Salt Formation : Improve solubility by converting to hydrochloride salts .

How to resolve contradictions in reported synthetic yields?

Q. Methodological Answer

  • Reaction Optimization Table :
StepCondition VariationYield ImpactSource
SulfonylationSolvent (DMF vs. THF)65% → 78%
CouplingCatalyst (EDC vs. DCC)36% → 53%
  • Reproducibility Checks : Control humidity (Schlenk line) and reagent purity (Karl Fischer titration) .

What computational strategies predict binding modes with target proteins?

Q. Advanced Methodological Answer

  • Molecular Docking : Use AutoDock to model interactions with sEH (PDB: 4Q6L).
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability.
  • Mutagenesis Validation : Compare computational predictions with alanine-scanning results .

How to troubleshoot low reproducibility in multi-step syntheses?

Q. Methodological Answer

  • Intermediate Monitoring : Use TLC or inline IR after each step.
  • Purification Protocols : Optimize column chromatography (silica vs. C18) for polar intermediates.
  • Scale-Up Adjustments : Reduce exothermicity via dropwise addition (e.g., chloroacetyl chloride in ) .

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